Endothelin (16-21)

Description

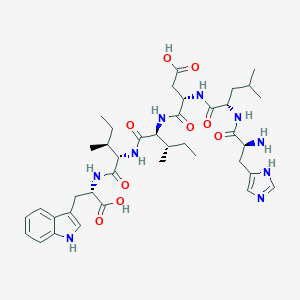

Structure

2D Structure

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H57N9O9/c1-7-21(5)32(37(54)46-30(39(56)57)14-23-17-42-27-12-10-9-11-25(23)27)48-38(55)33(22(6)8-2)47-36(53)29(16-31(49)50)45-35(52)28(13-20(3)4)44-34(51)26(40)15-24-18-41-19-43-24/h9-12,17-22,26,28-30,32-33,42H,7-8,13-16,40H2,1-6H3,(H,41,43)(H,44,51)(H,45,52)(H,46,54)(H,47,53)(H,48,55)(H,49,50)(H,56,57)/t21-,22-,26-,28-,29-,30-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSBFTNRWQVBCA-IVGDYKFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H57N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923789 | |

| Record name | N-[14-Amino-2,5-di(butan-2-yl)-8-(carboxymethyl)-1,4,7,10,13-pentahydroxy-15-(1H-imidazol-5-yl)-11-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121377-67-1 | |

| Record name | Endothelin (16-21) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121377671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[14-Amino-2,5-di(butan-2-yl)-8-(carboxymethyl)-1,4,7,10,13-pentahydroxy-15-(1H-imidazol-5-yl)-11-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Conformational Dynamics of Endothelin 16 21

Primary Sequence Determinants and Amino Acid Residue Identification

The C-terminal hexapeptide of endothelin-1 (B181129), designated as Endothelin (16-21), consists of a specific sequence of six amino acid residues. capes.gov.br This sequence is critical for its interaction with endothelin receptors. nih.gov The primary structure is fundamental to its ultimate three-dimensional shape and function.

Below is a detailed breakdown of the amino acid residues in Endothelin (16-21):

| Position | Three-Letter Code | One-Letter Code | Amino Acid Name |

| 16 | His | H | Histidine |

| 17 | Leu | L | Leucine (B10760876) |

| 18 | Asp | D | Aspartic Acid |

| 19 | Ile | I | Isoleucine |

| 20 | Ile | I | Isoleucine |

| 21 | Trp | W | Tryptophan |

Solution Conformation and Structural Features of Endothelin (16-21)

The three-dimensional structure of Endothelin (16-21) in solution has been a subject of detailed investigation, revealing important insights into its conformational preferences. While the full endothelin-1 peptide has a well-defined structure stabilized by two disulfide bridges, the C-terminal tail exhibits more flexibility. biorxiv.orgnih.govrcsb.org

Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the solution conformation of endothelin and its fragments. nih.govresearchgate.net These studies have shown that while the core region of endothelin (residues 1-15) adopts a more rigid, helix-like conformation, the C-terminal tail (residues 16-21) is comparatively flexible and does not assume a single, defined conformation in solution. nih.govresearchgate.net This flexibility is a key characteristic of its molecular dynamics.

Alpha-Helical Propensity of the C-Terminal Domain

This helical tendency is considered important for receptor binding. nih.gov The spatial arrangement of key residues within this helical conformation, such as Aspartic acid-18 and Tryptophan-21, is thought to be crucial for interaction with the endothelin A receptor. nih.gov The formation of this helical structure can be influenced by the environment, such as the presence of a membrane or receptor binding pocket. oup.com

Disulfide Bond Independent Structural Considerations

The structural features of the Endothelin (16-21) fragment are inherently independent of the disulfide bonds that constrain the N-terminal and core regions of the full-length endothelin-1 peptide (Cys1-Cys15 and Cys3-Cys11). biorxiv.orgsigmaaldrich.com This independence allows for the study of the intrinsic conformational preferences of the C-terminal tail.

Research on linear analogues of endothelin, where the cysteine residues are replaced to prevent disulfide bridge formation, has shown that the helical conformation in the core region can still form. researchgate.netguidetopharmacology.org This suggests that the propensity for helical structures is not solely dependent on the rigidity imposed by the disulfide links. For the C-terminal hexapeptide, its structure is primarily determined by local interactions between the amino acid residues and the surrounding solvent. nih.govresearchgate.net While NMR studies indicate a lack of a fixed conformation in aqueous solutions, the region is not entirely random and can adopt a more ordered, helical structure upon binding to its receptor. oup.comnih.govnih.gov This "induced fit" model is a common mechanism for peptide-receptor interactions.

Structure Activity Relationships of Endothelin 16 21 and Synthetic Analogues

Identification of Essential Amino Acid Residues for Receptor Interaction

Research has pinpointed several key amino acid residues and functional groups within the endothelin (16-21) sequence that are critical for its biological function. The contractile activity observed in tissues such as the guinea-pig bronchus is highly dependent on these specific structural features. nih.gov

The presence of a free carboxylic acid at the C-terminus of the hexapeptide is indispensable for its biological activity. nih.gov Studies have shown that modification of this group, such as through amidation, leads to a significant reduction or complete loss of function. This highlights the importance of the negative charge of the carboxylate group in the interaction with the endothelin receptor. nih.gov

The stereochemistry of the C-terminal tryptophan residue (Trp-21) is crucial. The natural L-configuration of Trp-21 is essential for the peptide's biological activity. nih.gov Any alteration to the D-configuration results in a dramatic decrease in potency, indicating a highly specific stereochemical requirement at the receptor binding site. This specificity underscores the precise fit required between the ligand and the receptor for effective signal transduction. nih.gov The indole (B1671886) ring of tryptophan at this position is also considered important for receptor recognition and/or signaling. ahajournals.org

The amino acid residues at positions 18 and 17, aspartic acid (Asp-18) and leucine (B10760876) (Leu-17) respectively, are vital for the biological activity of endothelin (16-21). The β-carboxylic acid group of Asp-18 is a key feature for receptor interaction. nih.gov Its acidic side chain likely participates in electrostatic interactions within the receptor pocket. The presence of Leu-17 is also necessary for maintaining the peptide's contractile activity. nih.gov

The imidazole (B134444) moiety of the histidine residue at position 16 (His-16) plays a significant role in the biological activity of the hexapeptide. nih.gov This suggests that the unique properties of the imidazole ring, such as its aromaticity and ability to act as a hydrogen bond donor or acceptor, are important for the peptide's interaction with its receptor.

The C-terminal residues, particularly Isoleucine-20 (Ile-20) and Tryptophan-21 (Trp-21), have been identified as crucial for binding to the endothelin B (ETB) receptor. ahajournals.org Studies using synthetic analogues and binding assays have demonstrated that these residues are essential for high-affinity binding and activation of the ETB receptor subtype. ahajournals.orgnih.gov The hydrophobic nature of these residues is thought to be a key determinant in the interaction with the receptor. ahajournals.org

Contribution of Histidine-16's Imidazole Moiety

Impact of Amino Acid Substitutions and Truncations on Biological Activity

Truncation of the hexapeptide has been shown to significantly diminish its biological activity. For instance, shorter fragments of endothelin (16-21) exhibit reduced or no contractile response, emphasizing the importance of the complete six-amino-acid sequence for receptor interaction. nih.gov Deletion of the last five amino acids results in a total loss of activity. ahajournals.org

Alanine (B10760859) scanning mutagenesis, where individual amino acid residues are systematically replaced by alanine, has been a powerful tool in this context. Such studies have confirmed the critical role of Asp-18, Ile-20, and especially Trp-21 for both receptor binding and immunological activity. nih.gov Conversely, substitutions at positions 16, 17, and 19 with alanine had minimal impact on these activities. nih.gov This indicates that while the C-terminal portion of the hexapeptide is highly sensitive to modifications, the central region is more tolerant to changes. nih.gov

The following table summarizes the effects of various modifications on the biological activity of endothelin (16-21) and its analogues:

| Modification | Effect on Biological Activity | Reference |

| Truncation | ||

| Deletion of Trp-21 | 3-4 log units displacement of ED50 for contraction | ahajournals.org |

| Deletion of the last five amino acids | Total loss of activity | ahajournals.org |

| Amino Acid Substitution | ||

| Replacement of Trp-21 with other aromatic residues (Phe or Tyr) | Fivefold decrease in vasoconstrictor activity | ahajournals.org |

| Alanine substitution at positions 16, 17, and 19 | Hardly affected receptor binding and immunologic activity | nih.gov |

| Alanine substitution at Asp-18, Ile-20, and particularly Trp-21 | Significant reduction in receptor binding and immunologic activity | nih.gov |

| Replacement of C-terminal Trp-21 with Ala in full-length ET-1 | Showed only 15% binding and no bioactivity | ahajournals.org |

| Replacement of Ile-20 with Ala in full-length ET-1 | Decreased binding and bioactivity | ahajournals.org |

These findings collectively underscore the precise structural and chemical properties required for the biological function of endothelin (16-21), providing a foundation for the design of synthetic analogues with specific receptor affinities and activities.

Comparative Pharmacological Analysis with Sarafotoxin C-Terminal Fragments

The pharmacological profiles of Endothelin (16-21) and the C-terminal fragments of sarafotoxins, a family of structurally related peptides from snake venom, reveal critical differences in their biological activities, underscoring the nuanced structural requirements for endothelin receptor interaction. nih.gov While the full-length endothelin and sarafotoxin peptides share significant homology, particularly in their C-terminal regions, studies comparing their respective C-terminal hexapeptide fragments demonstrate divergent pharmacological effects in various tissues. wikipedia.org

A pivotal study conducted on the guinea-pig bronchus, a tissue highly sensitive to Endothelin (16-21), provided a direct comparison between the C-terminal hexapeptides of endothelin and sarafotoxin. nih.govnih.gov In this preparation, while Endothelin (16-21) exhibited contractile activity, the corresponding hexapeptide fragment of sarafotoxin, termed sarafotoxin (16-21), was found to be completely devoid of biological activity. nih.gov This lack of response to the sarafotoxin fragment suggests that despite sequence similarities, subtle structural differences in the C-terminal tail are critical for receptor activation in this specific tissue. nih.gov The inactivity of the sarafotoxin fragment points to the possibility of more than one type of endothelin receptor existing in the guinea-pig bronchus, with distinct recognition sites. nih.gov

Further comparative studies in other tissues have reinforced these differences. For instance, in the guinea-pig iliac artery, a preparation where the pharmacological profile is characteristic of the ETA receptor, neither the C-terminal hexapeptide Endothelin-(16-21) nor the full-length Sarafotoxin S6c were active as either agonists or antagonists at the concentrations tested. This indicates that for certain receptor subtypes and tissues, the C-terminal fragment alone is insufficient to elicit a response for either peptide family.

The significance of the C-terminal structure is further highlighted by comparing different types of full-length sarafotoxins. mdpi.com Sarafotoxins are broadly categorized as "short" (e.g., Sarafotoxin-b) and "long" (e.g., Sarafotoxin-m), with the latter possessing a C-terminal extension of three additional amino acid residues. mdpi.com This extension dramatically alters the pharmacological profile; long-sarafotoxins like Sarafotoxin-m exhibit a markedly low affinity for both human ETA and ETB receptors when compared to their shorter counterparts. mdpi.com This demonstrates that modifications at the C-terminus can profoundly impact receptor binding and affinity, providing a broader context to the observed inactivity of the isolated sarafotoxin C-terminal fragment in certain assays. mdpi.com

The table below summarizes the comparative activity of Endothelin (16-21) and Sarafotoxin C-terminal fragments in specific tissue preparations based on research findings.

| Peptide/Fragment | Tissue Preparation | Observed Activity | Reference |

| Endothelin (16-21) | Guinea-pig bronchus | Contractile agonist | nih.govnih.gov |

| Sarafotoxin (16-21) | Guinea-pig bronchus | Devoid of biological activity | nih.gov |

| Endothelin (16-21) | Guinea-pig iliac artery | Neither agonist nor antagonist | |

| Sarafotoxin S6c | Guinea-pig iliac artery | Neither agonist nor antagonist |

These findings collectively indicate that while the C-terminal region is a crucial determinant of activity for the endothelin/sarafotoxin peptide family, the specific amino acid sequence and conformation of this fragment in Endothelin (16-21) are uniquely recognized by certain endothelin receptor subtypes, a recognition that is not shared by the C-terminal fragment of sarafotoxin.

Endothelin 16 21 Interaction with Endothelin Receptor Subtypes

Binding Affinity and Selectivity Profiles for ETA, ETB, and ETC Receptors

The interaction of Endothelin (16-21) with endothelin (ET) receptors is characterized by a marked selectivity for the ETB subtype over the ETA subtype. While the full-length Endothelin-1 (B181129) (ET-1) peptide binds with high affinity to both ETA and ETB receptors, the C-terminal fragment ET(16-21) demonstrates a clear preference, primarily activating ETB receptors.

Research has shown that ET(16-21) can discriminate between the two major ET receptor subtypes. This selectivity is evident in various bioassays. For instance, in bovine retinal pericytes, which express both ETA and ETB receptors, ET(16-21) was found to partially inhibit the binding of radiolabeled ET-1 and ET-3 at high concentrations, with IC50 values of 0.1 mM for displacing [125I]-ET-1 and also showing partial inhibition of [125I]-ET-3 binding. arvojournals.org This suggests a weak interaction compared to the parent peptide but confirms its ability to bind to the receptors. Other studies have described many truncated ET-1 analogues, including ET-1(16-21), as having a preferential behavior towards the ETB receptor subtype. uni.lu

The existence of a third receptor subtype, ETC, has been proposed in some tissues. However, in studies on the rabbit saphenous vein, a preparation where ETC receptors are thought to be present, ET(16-21) was found to be devoid of contractile activity, suggesting it does not significantly interact with this putative receptor subtype in this tissue. nih.govahajournals.org

The binding affinity of ET(16-21) is considerably lower than that of the full-length ET-1 peptide. The hydrophobic C-terminus (residues 16-21) is essential for bioactivity, but the loop configuration of the full peptide is also important for high-affinity binding. ahajournals.org Deletion of the last five amino acids (residues 17-21) from ET-1 results in a total loss of activity. ahajournals.org

Table 1: Binding Characteristics of Endothelin Peptides and Fragments

| Compound | Receptor Subtype | Binding Profile | IC50 / EC50 | Source(s) |

|---|---|---|---|---|

| Endothelin-1 (ET-1) | ETA & ETB | High-affinity, non-selective agonist | - | |

| Endothelin-3 (ET-3) | ETB > ETA | Selective ETB agonist | - | nih.gov |

| Endothelin (16-21) | ETB | Selective agonist | EC50: 0.3 μmol/L | arvojournals.org |

| Endothelin (16-21) | ETA | Partial displacement of [125I]-ET-1 | IC50: 0.1 mM | arvojournals.org |

| Endothelin (16-21) | ETB | Partial displacement of [125I]-ET-3 | Partial Inhibition | arvojournals.org |

| Sarafotoxin S6c | ETB >> ETA | Highly selective ETB agonist | Ki: 0.29 nM (ETB), 28000 nM (ETA) | bio-techne.comlatoxan.com |

Agonistic and Antagonistic Properties of Endothelin (16-21) and its Peptide Modulators

The functional activity of Endothelin (16-21) is predominantly that of a selective ETB receptor agonist, although its potency is significantly lower than the native ET-1 peptide. Studies have yielded some conflicting results depending on the tissue preparation used. For instance, ET(16-21) has been reported to act as an agonist at ETB receptors with an EC50 of 0.3 μmol/L. In contrast, other studies using preparations like the rabbit isolated saphenous vein or rat mesenteric resistance arteries found ET(16-21) to be devoid of significant agonist or antagonist activity on its own. nih.govahajournals.orgbio-techne.com The contractile activity of ET(16-21) observed in the guinea-pig bronchus, the most sensitive preparation found for this fragment, is suggestive of a receptor-mediated interaction. sigmaaldrich.comnih.gov

The field of endothelin research has developed various synthetic peptide modulators that target endothelin receptors with high selectivity and are useful tools for characterizing receptor function.

ETA Receptor Antagonists: BQ-123 is a potent and highly selective peptide antagonist for the ETA receptor. tocris.com It effectively blocks the vasoconstrictor effects of ET-1 that are mediated by ETA receptors. bio-techne.com

ETB Receptor Agonists: Sarafotoxin S6c, a peptide from snake venom, is a highly selective and potent ETB receptor agonist. bio-techne.comlatoxan.com Another key modulator is IRL-1620 (Suc-[Glu⁹,Ala¹¹,¹⁵]-endothelin-1(8-21)), a truncated, linear ET-1 analogue that is one of the most potent and specific ETB receptor agonists known. researchgate.netnih.gov Its development has been crucial for studying the specific functions of the ETB receptor.

ETB Receptor Antagonists: BQ-788 is a selective peptide antagonist for the ETB receptor, capable of inhibiting the effects mediated by this subtype. medchemexpress.com

These modulators help to dissect the complex pharmacology of the endothelin system. For example, the actions of ET(16-21) can be compared to those of IRL-1620 to confirm ETB-mediated pathways, or blocked by BQ-788 to verify the involvement of the ETB receptor.

Table 2: Properties of Key Endothelin Receptor Peptide Modulators

| Modulator | Target Receptor | Property | Selectivity (Ki or IC50) | Source(s) |

|---|---|---|---|---|

| BQ-123 | ETA | Selective Antagonist | Ki: 1.4 nM (ETA) vs 1500 nM (ETB) | tocris.com |

| Sarafotoxin S6c | ETB | Selective Agonist | Ki: 0.29 nM (ETB) vs 28000 nM (ETA) | bio-techne.comlatoxan.com |

| IRL-1620 | ETB | Highly Selective Agonist | Ki: 16 pM (ETB) vs 1.9 μM (ETA) | researchgate.net |

| BQ-788 | ETB | Selective Antagonist | IC50: 1.2 nM (ETB) vs 1300 nM (ETA) | medchemexpress.com |

Mechanisms of Receptor Subtype Discrimination by Endothelin (16-21)

The ability of the C-terminal hexapeptide ET(16-21) to discriminate between ETA and ETB receptors is rooted in its specific chemical structure. Structure-activity relationship studies have demonstrated that the biological activity of this fragment is dependent on very precise structural features, which are evidently better accommodated by the binding pocket of the ETB receptor than the ETA receptor. sigmaaldrich.comnih.gov

Key structural requirements for the biological activity of ET(16-21) include: sigmaaldrich.comnih.gov

The C-terminal free carboxylic acid: The carboxyl group on Trp-21 is essential for activity.

The L-configuration of Trp-21: The specific stereochemistry of the C-terminal tryptophan residue is critical. Deletion of Trp-21 dramatically reduces activity. ahajournals.org

The β-carboxylic function of Asp-18: The acidic side chain of aspartic acid at position 18 is a key contributor to the interaction.

The presence of Leu-17: The leucine (B10760876) residue at this position is important for maintaining the active conformation.

The imidazole (B134444) moiety of His-16: The histidine at the N-terminus of the fragment is also required for its biological effect.

Further studies involving alanine-scanning mutagenesis have reinforced these findings, showing that substitutions at positions Asp-18, Ile-20, and particularly Trp-21, are critical for receptor binding. nih.gov In contrast, modifications at positions 16, 17, and 19 are better tolerated. nih.gov This indicates that the C-terminal end of the peptide, specifically residues 18, 20, and 21, forms the primary interaction site that dictates its affinity and selectivity, likely through specific hydrogen bonds and hydrophobic interactions within the ETB receptor's binding pocket. The hexapeptide corresponding to the C-terminal portion of sarafotoxin, which differs in its amino acid sequence, was found to be devoid of the biological activity seen with ET(16-21), further highlighting the specificity of these structural requirements. sigmaaldrich.comnih.gov

Functional Biological Responses Elicited by Endothelin 16 21 and Its Derivatives

In Vitro Cellular Responses to Endothelin (16-21)

Contractile Activity in Isolated Tissue Preparations (e.g., Guinea-Pig Bronchus)

Endothelin (16-21) has been shown to be a full agonist in inducing contraction of the isolated guinea-pig bronchus, although it is approximately 30 times less potent than Endothelin-1 (B181129) (ET-1). qdcxjkg.com This specific tissue preparation is notably one of the most sensitive to Endothelin (16-21). nih.gov The contractile response in the guinea-pig bronchus is dependent on specific structural features of the hexapeptide, highlighting the potential for a receptor-mediated interaction. nih.gov

Key structural requirements for the contractile activity of Endothelin (16-21) in the guinea-pig bronchus include:

The C-terminal free carboxylic acid function. nih.gov

The L-configuration of Tryptophan-21. nih.gov

The beta-carboxylic function of Aspartate-18. nih.gov

The presence of Leucine-17. nih.gov

The imidazole (B134444) moiety of Histidine-16. nih.govresearchgate.net

In contrast, the C-terminal hexapeptide of sarafotoxin, another member of the endothelin/sarafotoxin family, does not exhibit biological activity in this preparation, suggesting the presence of distinct receptor subtypes in the guinea-pig bronchus. nih.gov While Endothelin (16-21) shows clear agonist activity in the guinea-pig bronchus, its ability to contract other smooth muscle preparations in vitro is limited. qdcxjkg.com For instance, it displays little to no agonist activity in tissues such as the rat thoracic aorta, guinea-pig ileum, and human urinary bladder. capes.gov.br However, it acts as a full agonist in the rat vas deferens and rabbit pulmonary artery. capes.gov.br

Table 1: Contractile Activity of Endothelin (16-21) in Various Isolated Tissues

| Tissue Preparation | Species | Agonist Activity of Endothelin (16-21) |

|---|---|---|

| Bronchus | Guinea-Pig | Full Agonist qdcxjkg.comnih.gov |

| Thoracic Aorta | Rat | Little to no activity capes.gov.br |

| Ileum | Guinea-Pig | Little to no activity capes.gov.br |

| Urinary Bladder | Human | Little to no activity capes.gov.br |

| Vas Deferens | Rat | Full Agonist capes.gov.br |

| Pulmonary Artery | Rabbit | Full Agonist capes.gov.br |

Effects on Second Messenger Generation (e.g., Inositol (B14025) Phosphates)

The binding of endothelins to their receptors typically activates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). ahajournals.orgwikipedia.org IP3, a soluble molecule, diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of calcium into the cytosol. wikipedia.org This increase in intracellular calcium is a critical step in many cellular responses, including muscle contraction and proliferation. ahajournals.org

However, studies on the effects of Endothelin (16-21) on second messenger generation have yielded mixed results. In bovine retinal pericytes, Endothelin (16-21) did not produce any significant second-messenger responses, such as the generation of inositol phosphates, when compared to the full Endothelin-1 molecule. nih.govarvojournals.org This suggests that in certain cell types, the C-terminal fragment alone is insufficient to trigger the full signaling cascade initiated by the parent peptide. nih.govarvojournals.org

Mitogenic and Proliferative Responses in Target Cells

Endothelin-1 is recognized as a potent mitogen for various cell types, including smooth muscle cells, fibroblasts, and endothelial cells, contributing to processes like cell proliferation and tissue remodeling. aacrjournals.orgnih.govscienceopen.comuni-regensburg.denih.gov These effects are mediated through the activation of multiple signaling pathways. scienceopen.com

Similar to its effects on second messengers, Endothelin (16-21) has not been found to have significant mitogenic or proliferative effects in studies using bovine retinal pericytes. nih.govarvojournals.org This lack of activity suggests that other regions of the Endothelin-1 molecule are necessary for inducing mitogenesis in these cells. nih.gov Research indicates that while the C-terminal portion is crucial for binding to certain endothelin receptors, it may not be sufficient to initiate the downstream signaling pathways that lead to cell proliferation. researchgate.net

In Vivo Physiological Modulation by Endothelin (16-21)

Cardiovascular System Responses

In vivo, Endothelin-1 is a powerful vasoconstrictor and plays a role in regulating blood pressure. uni-regensburg.deoup.commdpi.com Intravenous administration of Endothelin-1 in rats leads to a marked increase in blood pressure. uni-regensburg.de

Interestingly, while Endothelin (16-21) does not cause vasoconstriction in isolated rat mesenteric beds in vitro, it does produce an increase in mean arterial pressure when administered in vivo. nih.gov However, it is at least 100 times less potent than Endothelin-3 in this regard. nih.gov This suggests that the systemic pressor response to Endothelin (16-21) is not likely a result of direct vasoconstriction in the mesenteric bed and may involve other mechanisms. nih.gov In contrast, Endothelin (16-21) can act as an endothelium-dependent vasodilator in the isolated rat superior mesenteric bed, being about 10 times less potent than acetylcholine. nih.gov This vasorelaxant effect suggests the existence of a specific receptor on the endothelium that recognizes this fragment. nih.gov

Pulmonary System Dynamics and Airway Reactivity

Endothelin-1 is a potent constrictor of airway smooth muscle and is implicated in the regulation of bronchial tone and airway reactivity. qdcxjkg.comfrontiersin.orgahajournals.orgnih.gov It can induce bronchoconstriction in guinea pigs when administered intravenously or by inhalation. qdcxjkg.com

Studies investigating the in vivo effects of aerosolized Endothelin (16-21) in anesthetized, spontaneously-breathing rats found that it did not affect pulmonary mechanics, even at concentrations approximately 100 times greater than those of Endothelin-1 that caused a significant bronchopulmonary response. qdcxjkg.com This finding indicates that the bronchoconstrictor activity of aerosolized Endothelin-1 in the rat is not dependent on its C-terminal sequence. qdcxjkg.com This contrasts with the in vitro findings in the guinea-pig bronchus, highlighting species and methodological differences in the response to this peptide fragment. qdcxjkg.com

Renal System Function Modulation

The role of the endothelin (ET) system, particularly Endothelin-1 (ET-1), in regulating renal function is well-established. karger.comtandfonline.commdpi.com ET-1, a potent 21-amino acid vasoconstrictor peptide, is produced by various cells within the kidney and is crucial for controlling renal hemodynamics, glomerular filtration rate, and the balance of water and electrolytes. tandfonline.comkarger.comnih.gov However, research into the specific effects of its C-terminal hexapeptide fragment, Endothelin (16-21), has revealed a notable lack of direct activity in key renal functional assays.

Detailed Research Findings

Studies investigating the direct impact of Endothelin (16-21) on the kidney have shown it to be largely inactive when administered alone. In a key study using isolated and perfused rat kidneys, both ET-1 and Endothelin-3 (ET-3) produced a dose-dependent increase in renal perfusion pressure. In stark contrast, Endothelin (16-21) was found to be completely inactive and did not elicit any change in perfusion pressure. nih.gov This indicates that the C-terminal fragment by itself does not possess the vasoconstrictive properties of the full-length peptide in the renal vasculature. nih.gov

The effects of ET-1 and ET-3 on perfusion pressure were more pronounced in spontaneously hypertensive rats (SHR) compared to normotensive Wistar-Kyoto rats (WKYR), suggesting a sensitization of the renal vasculature to endothelins in hypertensive states. nih.gov The response to ET-1 was partially altered by the presence of the nitric oxide synthase inhibitor L-nitroarginine, highlighting the complex interplay of signaling pathways in the kidney. nih.gov

Another investigation focused on the effect of endothelins on cyclic GMP (cGMP) levels in cultured porcine kidney epithelial cells (LLC-PK1). In this model, both ET-1 and ET-3 led to a concentration-dependent elevation of cGMP. nih.govnih.gov However, consistent with the perfusion pressure studies, the ET C-terminal hexapeptide (16-21) failed to produce a similar response. nih.govnih.gov The elevation of cGMP by ET-1 is thought to be linked to the natriuretic effects of endothelin in vivo, suggesting that the 16-21 fragment does not directly participate in this pathway. nih.govnih.gov

While the Endothelin (16-21) fragment itself appears to be inactive in these specific renal assays, its structure has served as a basis for developing synthetic analogs with modified properties. For instance, N-terminal acetylation of the fragment, creating Ac-Endothelin-1 (16-21), is a modification used in research, though specific data on its renal effects are not detailed in the reviewed literature.

The following tables summarize the comparative effects of different endothelin peptides on renal function as observed in these key studies.

Interactive Data Table: Effect of Endothelin Peptides on Renal Perfusion Pressure

| Compound | Species/Model | Concentration | Effect on Perfusion Pressure | Finding |

| Endothelin-1 | Rat (WKYR & SHR) | Dose-dependent | Increase | Active |

| Endothelin-3 | Rat (WKYR & SHR) | Dose-dependent | Increase | Active |

| Endothelin (16-21) | Rat (WKYR & SHR) | Not specified | No change | Inactive |

| L-nitroarginine + Endothelin-1 | Rat (WKYR & SHR) | Not specified | Partial modification of ET-1 response | Modulatory |

Source: nih.gov

Interactive Data Table: Effect of Endothelin Peptides on Cyclic GMP Levels in Kidney Cells

| Compound | Species/Model | EC50 | Effect on Cyclic GMP | Finding |

| Endothelin-1 | Porcine (LLC-PK1 cells) | ~5 x 10⁻¹⁰ M | Elevation | Active |

| Endothelin-3 | Porcine (LLC-PK1 cells) | Not specified | Elevation | Active |

| Endothelin (16-21) | Porcine (LLC-PK1 cells) | Not applicable | No elevation | Inactive |

| Big Endothelin-1 | Porcine (LLC-PK1 cells) | Not applicable | No elevation | Inactive |

These findings collectively suggest that the biological activity of Endothelin-1 in the renal system is dependent on the full peptide structure, and the C-terminal hexapeptide (16-21) alone is insufficient to trigger the same functional responses.

Advanced Research Methodologies for Endothelin 16 21 Studies

Peptide Synthesis Techniques for Endothelin (16-21) and Analogues

The primary method for producing Endothelin (16-21) and its various analogues for research purposes is solid-phase peptide synthesis (SPPS). nih.gov This technique allows for the stepwise assembly of the amino acid sequence on a solid resin support.

Key aspects of SPPS for Endothelin (16-21) include:

Chemistry: Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries are employed. nih.gov

Resin: A Wang or Rink amide resin is often chosen to produce a C-terminal amide, which mimics the native structure of endothelin-1 (B181129).

Coupling Reagents: Reagents such as HBTU or HATU with DIEA are used to facilitate the efficient formation of peptide bonds.

Analogue Production: SPPS is also used to synthesize a variety of truncated and chemically modified analogues of Endothelin (16-21) to investigate structure-activity relationships. nih.gov For instance, analogues with alanine (B10760859) substitutions have been created to identify key residues for receptor binding. nih.gov

In some cases, sequential hexapeptides have been synthesized on polyethylene (B3416737) rods, a modification of the SPPS method, to screen for antigenicity and receptor interaction. arvojournals.org

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental in characterizing the interaction of Endothelin (16-21) with its receptors, primarily the endothelin A (ETA) and endothelin B (ETB) receptor subtypes. psu.eduphysiology.org These assays typically involve incubating cell membranes or tissues expressing the target receptor with a radiolabeled form of a ligand.

Studies have shown that Endothelin (16-21) can partially inhibit the binding of radiolabeled endothelin-1 ([¹²⁵I]-ET-1) and endothelin-3 ([¹²⁵I]-ET-3) at high concentrations, indicating interaction with endothelin receptors. arvojournals.org Furthermore, competition binding assays are utilized to determine the binding affinity (Ki) of unlabeled ligands, including Endothelin (16-21) and its analogues, by measuring their ability to displace a specific radioligand. researchgate.netnih.gov For example, the radiolabeled ETB-selective agonist, [¹²⁵I]IRL 1620, has been used to characterize the binding properties of various endothelin-related peptides. nih.gov

Quantitative autoradiography with radioligands can also be used to visualize and quantify the distribution and density of endothelin receptors in different tissues. cdnsciencepub.comtaylorfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of peptides in solution. For endothelin and its fragments, two-dimensional ¹H-NMR spectroscopy is often employed. core.ac.uknih.gov

NMR studies have revealed that while the core region (residues 1-15) of endothelin-1 is well-defined with a helix-like conformation, the C-terminal tail (residues 16-21) is flexible and does not adopt a single, defined conformation in solution. core.ac.uknih.govfrontiersin.org This conformational variability of the C-terminal tail is considered important for its biological function. frontiersin.org

Comparisons between NMR-derived structures and X-ray crystal structures have highlighted differences, particularly in the conformation of the C-terminal region (residues 16-21). nih.gov While some NMR studies suggest a lack of a defined structure for this tail, crystal structures have shown it to be helical. nih.govcore.ac.uk These discrepancies may point to functionally significant conformational changes upon receptor binding. nih.gov

Molecular Modeling and Computational Approaches in Structure-Activity Studies

Molecular modeling and computational methods are used to complement experimental data from techniques like NMR and to predict the structural basis of peptide-receptor interactions. core.ac.ukresearchgate.net These approaches are crucial for understanding the structure-activity relationships (SAR) of Endothelin (16-21) and its analogues. nih.gov

Computational studies have been used to:

Generate three-dimensional models of endothelin and its fragments to investigate structure-property relationships. researchgate.net

Analyze the conformational effects of chemical modifications, such as the introduction of a formyl group on the Trp21 residue, which has been shown to stabilize the structure of linear analogues. nih.gov

Compare the conformations of different analogues to understand the structural requirements for receptor binding and activity. nih.gov

For example, molecular modeling has suggested that the C-terminus of some truncated linear endothelin analogues prefers no fixed conformation, which is important for designing receptor-specific agonists. oup.comresearchgate.net

In Vitro and Ex Vivo Organ Bath Preparations for Functional Assessment

Organ bath preparations are a classic pharmacological tool used to assess the functional activity of compounds on isolated tissues. For Endothelin (16-21), these assays are used to measure its effects on smooth muscle contraction or relaxation.

Commonly used preparations include:

Rat thoracic aorta rings: This preparation is rich in ETA receptors and is used to assess the vasoconstrictor activity of endothelin analogues. nih.gov

Guinea-pig lung parenchyma strips: This tissue expresses ETB receptors and is used to evaluate the biological activity of ETB-selective compounds. nih.gov

Porcine coronary artery strips: These have been used to characterize the vasoconstrictor activities of various endothelin derivatives. researchgate.net

Studies using these preparations have shown that while many truncated analogues of endothelin-1, including ET-1(16-21), show a preference for the ETB receptor, they are often inactive or only partial agonists in ETA receptor preparations like the rat aorta. nih.govnih.gov

Gene Modification and Expression Systems for Receptor Studies

The study of endothelin receptors and their interaction with ligands like Endothelin (16-21) has been greatly advanced by genetic engineering techniques. These methods allow for the expression of specific receptor subtypes in cell lines that may not naturally express them, or the modification of receptor genes to study their function.

Key methodologies include:

Stable Cell Lines: Cell lines, such as U2OS or human embryonic kidney (HEK) 293 cells, are engineered to stably express specific endothelin receptor subtypes (e.g., ETA or ETB). innoprot.com These cell lines provide a controlled system for high-throughput screening of compounds and for studying receptor signaling pathways, such as calcium mobilization upon ligand binding. innoprot.com

Gene Knock-in/Knock-out Models: Mouse models with "knocked-in" reporter genes (like lacZ or EGFP) at the endothelin receptor locus allow for the precise identification of receptor-expressing cells in tissues. nih.gov Conversely, gene knockout models, where a specific receptor gene is inactivated, are crucial for understanding the physiological role of that receptor. cdnsciencepub.com For example, endothelial cell-specific knockout of the ETB receptor has been used to investigate its role in endothelin-1 clearance. cdnsciencepub.com

Site-Directed Mutagenesis: This technique is used to create specific mutations in the receptor's gene sequence to identify amino acid residues that are critical for ligand binding and receptor activation. ahajournals.org

Quantitative RT-PCR: This method is used to measure the mRNA expression levels of endothelin receptors and other components of the endothelin system in various tissues and cell types under different physiological and pathological conditions. ahajournals.org

These genetic tools are invaluable for dissecting the complex pharmacology of the endothelin system and for validating the specific roles of receptor subtypes in mediating the effects of ligands like Endothelin (16-21).

Translational and Therapeutic Implications of Endothelin 16 21 Research

Design and Development of Endothelin Receptor Modulators Based on the C-Terminal Motif

The discovery that the endothelin peptide is a potent vasoconstrictor spurred extensive research into developing receptor antagonists. uscjournal.comjacc.org The strategy has largely centered on creating molecules that interfere with the binding of ET-1 to its ETA and ETB receptors. This development has progressed from peptide-based antagonists, structurally related to ET-1, to orally active non-peptide small molecules.

Selective antagonists were developed to delineate the distinct physiological roles of the ETA and ETB receptors and to offer targeted therapeutic options. nih.gov The rationale for selective ETA antagonism is to block the detrimental vasoconstrictive and proliferative effects mediated by this receptor while preserving the beneficial functions of the ETB receptor, such as vasodilation and clearance of circulating ET-1. uscjournal.comnih.gov

BQ-123 : A cyclic pentapeptide, BQ-123 was one of the first highly selective ETA receptor antagonists developed. tocris.com It demonstrates significantly higher affinity for the ETA receptor over the ETB receptor, with Ki values of 1.4 nM and 1500 nM, respectively. tocris.com

Ambrisentan (B1667022) : A non-peptide, propanoic acid-based small molecule, ambrisentan is a selective ETA receptor antagonist. wikipedia.orgguidetopharmacology.org Its design represents a successful shift from peptide-based modulators to orally bioavailable drugs.

BQ-788 : This compound is a potent and highly selective peptide antagonist for the ETB receptor. tocris.comwikipedia.org It has been instrumental in preclinical research to understand the specific functions of the ETB receptor. tandfonline.com BQ-788 exhibits an IC50 of 1.2 nM for the ETB receptor, showing a 1000-fold greater specificity for ETB compared to ETA. tandfonline.comabcam.com

Dual antagonists block both ETA and ETB receptors, providing a comprehensive blockade of the endothelin system. This approach is based on the premise that both receptor subtypes can contribute to pathology in certain diseases. mdpi.com

Bosentan (B193191) : The first orally administered dual endothelin receptor antagonist, bosentan blocks both ETA and ETB receptors, with a slightly higher affinity for the ETA subtype. uscjournal.comwikipedia.orgmims.com Its development was a landmark, providing the first oral therapy targeting the endothelin pathway for conditions like pulmonary arterial hypertension (PAH). uscjournal.comjacc.org

Macitentan (B1675890) : A next-generation dual antagonist, macitentan was developed to have an improved tissue penetration profile. nih.govguidetomalariapharmacology.orgnih.gov It is an orally active antagonist of both ETA and ETB receptors. akrivisbio.com Aprocitentan, the active metabolite of macitentan, is also a potent dual antagonist. nih.govnih.gov

Table 1: Examples of Endothelin Receptor Antagonists

| Compound | Type | Target Selectivity | PubChem CID |

|---|---|---|---|

| BQ-123 | Peptide | Selective ETA Antagonist | 443289 nih.gov |

| Ambrisentan | Non-peptide | Selective ETA Antagonist | 6918493 wikipedia.orgwikidata.org |

| BQ-788 | Peptide | Selective ETB Antagonist | 5311032 nih.gov |

| Bosentan | Non-peptide | Dual ETA/ETB Antagonist | 104865 wikipedia.orgwmcloud.org |

| Macitentan | Non-peptide | Dual ETA/ETB Antagonist | 16004692 nih.govwikidata.org |

Selective ETA and ETB Receptor Antagonists

Preclinical Evaluation of Endothelin (16-21) Derivatives in Disease Models

Derivatives and modulators targeting the endothelin system have been extensively studied in various preclinical disease models, demonstrating their therapeutic potential.

Pulmonary Arterial Hypertension (PAH) : Animal models of PAH have been crucial for evaluating endothelin receptor antagonists. Both selective ETA antagonists and dual ETA/ETB antagonists have shown effectiveness in these models, reducing pulmonary vascular remodeling and improving hemodynamics. nih.gov Bosentan, macitentan, and ambrisentan all underwent significant preclinical evaluation in PAH models before moving into clinical use. nih.gov

Kidney Disease : The endothelin system is implicated in the progression of chronic kidney disease (CKD) through effects on renal hemodynamics, fibrosis, and inflammation. semanticscholar.org Preclinical studies in models of diabetic nephropathy and other renal diseases have shown that endothelin receptor antagonists can reduce proteinuria and slow disease progression. tandfonline.comsemanticscholar.org For instance, some studies in hypertensive rats showed that detrimental effects like cellular contraction and matrix production in mesangial cells could be reversed by ERAs. semanticscholar.org Selective ETA antagonism has been proposed as a particularly beneficial strategy in renal disease. nih.gov

Cancer : The endothelin system, particularly via the ETA receptor, is involved in tumor growth, angiogenesis, and metastasis. Selective ETB antagonists like BQ-788 have been shown to have antitumor effects, and antagonists have been investigated for their potential to inhibit cell proliferation in various cancer models. abcam.com

Potential Role in Molecular Imaging and Diagnostic Development

The upregulation of endothelin receptors in certain pathological conditions, such as atherosclerosis, presents an opportunity for their use as targets for molecular imaging and diagnostics.

Research has focused on developing radiolabeled endothelin derivatives to visualize these disease processes in vivo. In one study, an endothelin derivative labeled with technetium-99m (99mTc) was developed for scintigraphic imaging. snmjournals.org Preclinical studies in rabbit models of atherosclerosis demonstrated that this radiolabeled peptide accumulated specifically in atherosclerotic lesions. snmjournals.org The accumulation was significantly higher in diseased aortas compared to normal vessels and was shown to be mediated by binding to endothelin receptors. snmjournals.org These findings highlight the potential of using ligands based on the endothelin structure for the non-invasive imaging and diagnosis of diseases characterized by high endothelin receptor expression, such as atherosclerosis. snmjournals.org

Q & A

Q. How can researchers determine the receptor subtype specificity of Endothelin (16-21) in experimental models?

Endothelin (16-21) selectively activates ETB receptors but not ETA receptors, as shown by its inability to induce ETA-mediated vasoconstriction in vascular tissues . To confirm receptor specificity, use in vitro assays such as isolated vascular ring preparations (e.g., rat mesenteric arteries) and compare responses to selective ETA (e.g., BQ-123) or ETB (e.g., BQ-788) antagonists. Dose-response curves for contraction/relaxation should be analyzed alongside control peptides like ET-1 or ET-3, which exhibit broader receptor activity .

Q. What are the common experimental models for studying Endothelin (16-21)'s physiological effects?

Key models include:

- Guinea-pig isolated ileum : Demonstrates biphasic responses (relaxation followed by contraction) at high concentrations (e.g., 50 μM), useful for studying smooth muscle dynamics .

- Rat mesenteric arterial beds : Assesses endothelial-dependent vasorelaxation at lower doses (e.g., 0.1–1 nM), highlighting tissue-specific responses .

- Cell-based assays : ETB-transfected cells validate receptor activation via calcium flux or cAMP measurements .

Q. How should researchers address purity and stability concerns with synthetic Endothelin (16-21)?

Validate peptide purity (>95%) using HPLC, amino acid analysis, and mass spectrometry. Ensure proper storage (lyophilized at -20°C) and reconstitution in low-adsorption buffers (e.g., acetic acid) to prevent aggregation. Verify bioactivity post-storage via functional assays (e.g., ileum contraction) .

Advanced Research Questions

Q. How can biphasic responses to Endothelin (16-21) (e.g., relaxation followed by contraction) be mechanistically interpreted?

Biphasic effects in tissues like the guinea-pig ileum suggest dual signaling pathways: ETB-mediated NO release (relaxation) and secondary activation of non-ETB receptors or ion channels (contraction) . To dissect mechanisms:

Q. What experimental designs are optimal for assessing desensitization to Endothelin (16-21)?

Unlike ET-1 and ET-3, Endothelin (16-21) shows no desensitization upon repeated administration in guinea-pig ileum . To replicate this:

Q. How can researchers resolve contradictions in reported potency across studies (e.g., EC50 variability)?

Potency discrepancies (e.g., Endothelin (16-21) being 3–4 orders less potent than ET-1) arise from model-specific factors:

- Tissue type : Vascular vs. non-vascular tissues exhibit differing receptor densities.

- Species differences : Rat vs. guinea-pig ETB receptor affinities vary.

- Experimental conditions : Ionic composition (e.g., low Na<sup>+</sup>) alters peptide efficacy . Standardize protocols using reference agonists (e.g., ET-1) and normalize responses to KCl-induced maxima .

Q. What structural features of Endothelin (16-21) drive its receptor selectivity?

The C-terminal hexapeptide sequence (positions 16–21) is critical for ETB binding. Key residues include Trp<sup>21</sup>, which forms hydrogen bonds with ETB, and Leu<sup>17</sup>, which sterically hinders ETA docking . To validate:

Q. How do in vitro findings translate to in vivo physiological roles of Endothelin (16-21)?

While in vitro studies highlight ETB-mediated vasorelaxation, in vivo effects may involve systemic interactions (e.g., blood pressure modulation). Design in vivo experiments with:

- Intravenous administration in anaesthetized rats to monitor hemodynamic changes.

- ETB-specific antagonists to isolate peptide effects .

Methodological Guidance

- Data Interpretation : Compare results to published dose-response curves (e.g., Figure 2 in ) and use statistical tools (e.g., nonlinear regression for EC50 calculations).

- Ethical Compliance : Adhere to institutional guidelines for animal studies, including minimization of sample sizes and ethical review board approvals .

- Literature Synthesis : Use databases like PubMed to cross-reference findings with primary sources, avoiding unreliable platforms (e.g., commercial chemical databases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.